5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated organic compound with the molecular formula C10H11F2N. This compound is part of the tetrahydronaphthalenamine family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the fluorination of 1,2,3,4-tetrahydronaphthalen-1-amine. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the 5 and 6 positions of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Another fluorinated derivative with similar structural features.
6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: A compound with fluorine atoms at different positions on the naphthalene ring.
Uniqueness
5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. This unique arrangement can lead to different properties and applications compared to its analogs.
Properties
CAS No. |
907973-48-2 |
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Molecular Formula |
C10H11F2N |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
5,6-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2 |
InChI Key |
CREDSYGNTQWQGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)F)F)N |
Origin of Product |
United States |
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